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Validated HPLC Method for Gabapentin
Dissolution Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Gabapentin

CAS No.: 60142-96-3

Cat. No.: S528627

The table below summarizes the key parameters of a USP-compliant, stability-indicating HPLC method

developed specifically for analyzing gabapentin in dissolution samples [1].

Parameter Specification

Analytical Column Phenomenex Luna Cyano

Mobile Phase Methanol-Acetonitrile-20 mM KHzPOa, pH 2.2 (5:5:90, v/v/v)

Flow Rate 1.25 mL/min

Detection UV at 210 nm

Injection Volume Not specified in source

Key Analyte Gabapentin from its major degradation impurity, 3,3-pentamethylene-4-
Separation butyrolactam

Protocol: HPLC Analysis of Gabapentin Dissolution
Samples
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This detailed protocol is adapted from the method developed and validated for the analysis of dissolution

samples of gabapentin tablets and capsules [1].

1. Scope This procedure applies to the quantitative determination of gabapentin in dissolution samples
obtained from immediate-release solid oral dosage forms (tablets and capsules) to support quality control and

stability studies.

2. Apparatus and Reagents

e HPLC System: Equipped with a quaternary or binary pump, autosampler, column oven, and UV-Vis
detector.

¢ Analytical Balance

¢ pH Meter

e HPLC Column: Phenomenex Luna Cyano (or equivalent), 250 mm x 4.6 mm, 5 pum particle size.

¢ Reagents: HPLC-grade methanol, HPLC-grade acetonitrile, potassium dihydrogen orthophosphate
(KH2POa), high-purity water, phosphoric acid or sodium hydroxide for pH adjustment.

3. Mobile Phase Preparation

e Prepare 20 mM potassium dihydrogen phosphate buffer by dissolving 2.72 g of KH2POa in 1 L of
water.

¢ Adjust the pH of the buffer to 2.2 using phosphoric acid.

¢ Mix the buffer, methanol, and acetonitrile in the ratio of 90:5:5 (viviv).

¢ Filter the mobile phase through a 0.45 pm or 0.22 um membrane filter and degas by sonication
before use.

4. System Suitability Test

e Prepare a standard solution of gabapentin at a concentration within the linear range.

¢ Inject this solution in replicate (e.g., n=5) into the HPLC system.

e The system is suitable if the relative standard deviation (RSD) of the peak area for gabapentin is <
2.0% and the theoretical plate count meets predefined criteria [2] [3].

5. Sample Preparation

e Withdraw a specified volume (e.g., 1-10 mL) of the dissolution medium at designated time points.

¢ Filter the sample immediately using a compatible syringe filter (e.g., 0.45 um PVDF or nylon).

¢ Depending on the concentration, the filtrate may be injected directly or diluted with the dissolution
medium or mobile phase to fall within the calibrated range.

6. Chromatographic Procedure
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e Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is
achieved.

e Set the flow rate to 1.25 mL/min and the detector wavelength to 210 nm.

¢ Inject the prepared standards and samples.

e The typical run time should be sufficient to elute gabapentin and its known degradation impurity, 3,3-
pentamethylene-4-butyrolactam.

7. Calculation

¢ Plot a calibration curve of peak area versus concentration of gabapentin standard solutions.

e Determine the concentration of gabapentin in the unknown dissolution samples by interpolating their
peak areas from the calibration curve.

e Calculate the cumulative amount of drug released at each time point.

Method Validation Protocol

The HPLC method must be validated to prove it is fit for its intended purpose. The following table outlines
the core validation parameters and typical acceptance criteria for a gabapentin assay, based on ICH Q2(R2)

and other guidelines [4] [2] [3].

| Validation Parameter | Protocol & Acceptance Criteria | | :--- | :--- | | Specificity | Demonstrate that the
gabapentin peak is baseline-resolved from any interference from the placebo, known impurities (especially
the lactam degradant), and forced degradation products. Peak purity should be confirmed by PDA or MS [1]
[2]. | | Linearity & Range | Prepare and analyze at least 5 concentrations of gabapentin standard, typically
from 50-150% of the target test concentration. The correlation coefficient (r) should be > 0.999 [2] [3]. | |
Accuracy | Spike a placebo with known amounts of gabapentin at three levels (e.g., 50%, 100%, 150%)
across the range. Average recovery should be 98.0 - 102.0% [2]. | | Precision | * Repeatability (Intra-
assay): Analyze six independent preparations at 100% concentration. RSD should be < 1.0% [2] [3].
Intermediate Precision: Repeat the study on a different day, with a different analyst and/or instrument. The
combined RSD should be < 2.0% [2]. | | Robustness | Deliberately vary method parameters (e.g., flow rate
+0.1 mL/min, pH of buffer +0.1 units, column temperature +2°C). The system suitability criteria must still be

met in all variations [1] [4]. |

The workflow for developing and validating the entire dissolution procedure, from sample collection to final

reporting, can be visualized as follows:
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Developing the Supporting Dissolution Procedure

The HPLC method is only one part of a complete dissolution test. The following aspects must be developed

and defined concurrently [5]:

¢ Dissolution Medium: Select based on drug solubility and sink conditions. Common media include
dilute HCI (e.g., 0.01 N HCI) or buffers in the physiological pH range (1.2 - 7.5). The volume is
typically 500-1000 mL (often 900 mL). Deaeration is usually required [5].

e Apparatus & Agitation: For solid oral dosage forms, USP Apparatus 1 (Basket) at 100 rpm or
Apparatus 2 (Paddle) at 50 or 75 rpm are most common. The choice depends on formulation
performance (e.qg., floating capsules may require sinkers) [5].

e Study Design & Sampling: For immediate-release products, a single time point (e.g., 30 minutes) is
often used for specification. During development, collect multiple time points to build a full profile.
Ensure sampling probes do not disturb hydrodynamics [5].

Critical Considerations for Analysis

¢ Stability-Indicating Property: The primary goal is to ensure the method can accurately quantify
gabapentin in the presence of its degradation products. This is demonstrated through forced
degradation studies (stressing the drug with acid, base, oxidation, heat, and light) and confirming the
separation of the main peak from all degradants [4] [2].

¢ Quality by Design (QbD): During method development, a risk-based approach should be used.
Understanding the effect of various chromatographic parameters (pH, organic modifier, column
chemistry) on separation helps establish a robust method and a controlled lifecycle [4] [2].

¢ Method Transfer: When moving the validated method between laboratories, a formal transfer
protocol should be executed to verify that the receiving lab can reproduce the method's performance

3].

This document provides a detailed protocol based on a peer-reviewed HPLC method and aligns it with
current regulatory expectations for analytical procedures and dissolution testing. By following this guide,
researchers can ensure the generation of reliable, high-quality data for the assessment of gabapentin drug

products.
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To cite this document: Smolecule. [Validated HPLC Method for Gabapentin Dissolution Analysis].
Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b528627#hplc-

analysis-gabapentin-dissolution-samples-methodology]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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